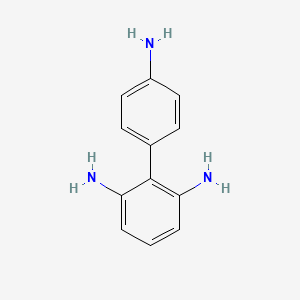
2-(4-Aminophenyl)benzene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Aminophenyl)benzene-1,3-diamine is an organic compound with the molecular formula C12H13N3. It is a derivative of benzene and contains two amino groups attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis, materials science, and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)benzene-1,3-diamine typically involves the reduction of nitro compounds. One common method is the reduction of 4-nitroaniline using hydrogen gas in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields the desired diamine compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reduction processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions allows for high yields and purity of the final product .
化学反应分析
Types of Reactions
2-(4-Aminophenyl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be further reduced to form more complex amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Complex amine derivatives.
Substitution: Substituted benzene derivatives.
科学研究应用
2-(4-Aminophenyl)benzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals[][6].
作用机制
The mechanism of action of 2-(4-Aminophenyl)benzene-1,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with active sites of enzymes and receptors. These interactions can modulate the activity of the target molecules and lead to various biological effects .
相似化合物的比较
Similar Compounds
1,3,5-Tris(4-aminophenyl)benzene: A compound with three amino groups attached to a benzene ring.
N1-(4-Aminophenyl)benzene-1,4-diamine sulfate: A sulfate derivative with similar structural features.
Uniqueness
2-(4-Aminophenyl)benzene-1,3-diamine is unique due to its specific arrangement of amino groups, which allows for distinct reactivity and interaction with other molecules. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic compounds and materials .
属性
分子式 |
C12H13N3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
2-(4-aminophenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C12H13N3/c13-9-6-4-8(5-7-9)12-10(14)2-1-3-11(12)15/h1-7H,13-15H2 |
InChI 键 |
ZTCGOZQYJFCQKD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)N)C2=CC=C(C=C2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13889009.png)
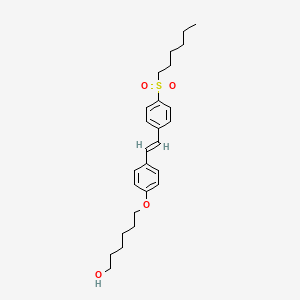
![1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B13889022.png)
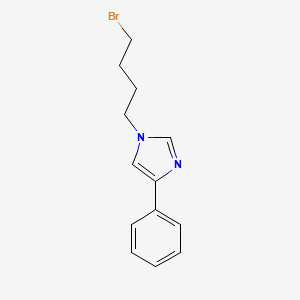


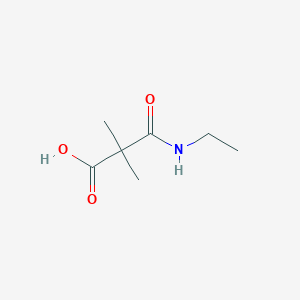
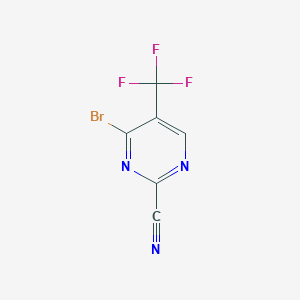
![2-ethyl-3-oxo-N-[2-(2-thienyl)ethyl]butanamide](/img/structure/B13889062.png)
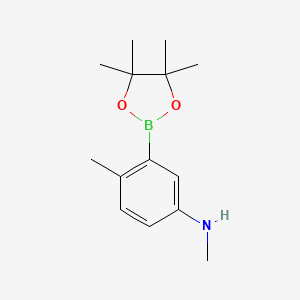
![3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13889079.png)
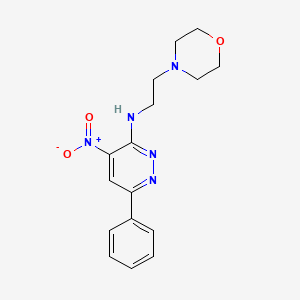
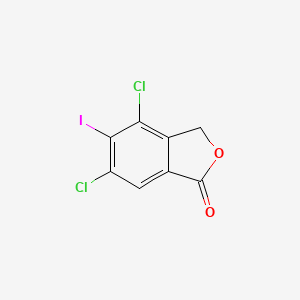
![3-[2-Chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13889097.png)
